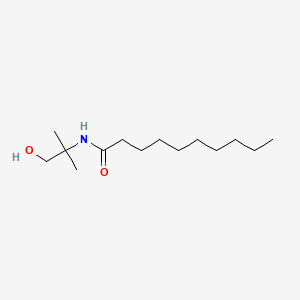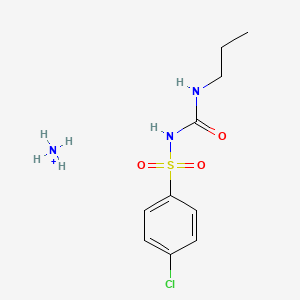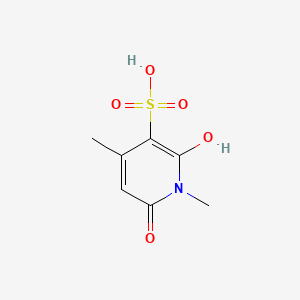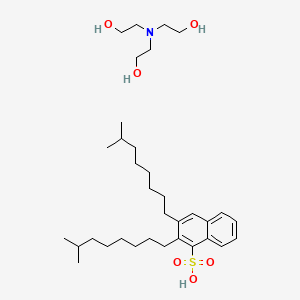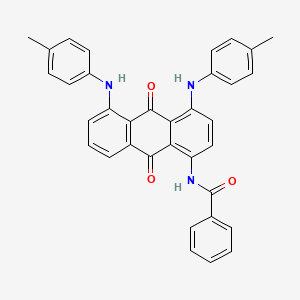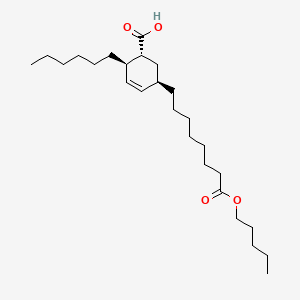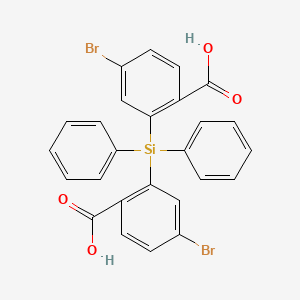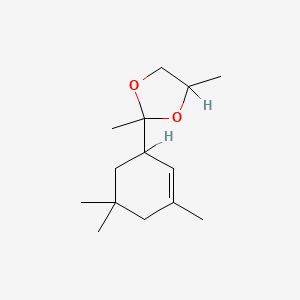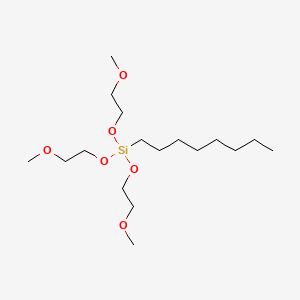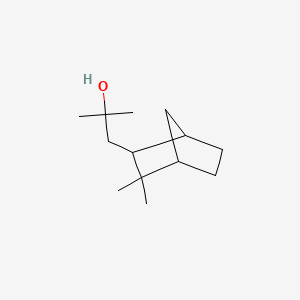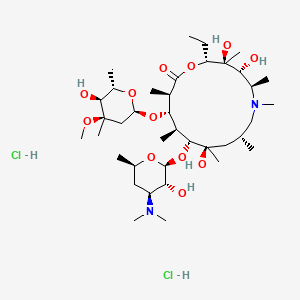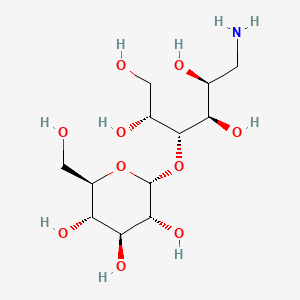
1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol is a compound with the molecular formula C12H25NO10 and a molecular weight of 343.33 g/mol . It is also known by other names such as 1-Amino-4-O-α-D-glucopyranosyl-1-deoxy-D-glucitol and D-Glucitol, 1-amino-1-deoxy-4-O-α-D-glucopyranosyl- . This compound is characterized by its unique structure, which includes an amino group and a glucopyranosyl moiety.
Méthodes De Préparation
The synthesis of 1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol involves several steps. One common synthetic route includes the reaction of D-glucose with an amino group donor under specific conditions . The reaction conditions typically involve controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles, often utilizing catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol undergoes various chemical reactions, including:
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which 1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and other interactions with target molecules, influencing their activity . The glucopyranosyl moiety can also participate in various biochemical pathways, contributing to the compound’s overall effects .
Comparaison Avec Des Composés Similaires
1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol can be compared with other similar compounds, such as:
1-Amino-1-deoxy-D-glucitol: This compound lacks the glucopyranosyl moiety, making it less complex and potentially less versatile in its applications.
4-O-alpha-D-glucopyranosyl-D-glucitol: This compound lacks the amino group, which may reduce its ability to participate in certain chemical reactions.
The uniqueness of this compound lies in its combination of an amino group and a glucopyranosyl moiety, providing it with a broader range of chemical and biological activities .
Propriétés
Numéro CAS |
93891-82-8 |
|---|---|
Formule moléculaire |
C12H25NO10 |
Poids moléculaire |
343.33 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-6-amino-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C12H25NO10/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-12,14-21H,1-3,13H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+/m0/s1 |
Clé InChI |
GBBGLGQWCXYVGD-WUJBLJFYSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CN)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CN)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


